molecular formula C22H24F3N3O4 B11277642 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11277642
M. Wt: 451.4 g/mol
InChI Key: KUZQTPXXCUUYOB-UHFFFAOYSA-N
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Description

2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide is a compound that has garnered interest due to its potential therapeutic applications. It is known for its affinity towards alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .

Preparation Methods

The synthesis of 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide involves multiple steps. The starting materials typically include 2-methoxyphenylpiperazine and 3-(trifluoromethyl)phenylacetic acid. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used in the study of alpha1-adrenergic receptors and their ligands.

    Biology: The compound is investigated for its potential effects on biological systems, particularly in relation to neurotransmitter pathways.

    Medicine: It has potential therapeutic applications in treating conditions like hypertension, cardiac arrhythmias, and depression.

    Industry: The compound may be used in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are involved in the contraction of smooth muscles in blood vessels and other tissues. By binding to these receptors, the compound can modulate physiological responses, potentially leading to therapeutic effects in conditions like hypertension and cardiac arrhythmias .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H24F3N3O4

Molecular Weight

451.4 g/mol

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H24F3N3O4/c1-31-19-8-3-2-7-18(19)27-9-11-28(12-10-27)21(30)15-32-14-20(29)26-17-6-4-5-16(13-17)22(23,24)25/h2-8,13H,9-12,14-15H2,1H3,(H,26,29)

InChI Key

KUZQTPXXCUUYOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)COCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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